N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
“N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that has been studied for its anticancer properties . It is part of a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of this compound and similar ones involves a Pd-catalyzed C-N cross-coupling . The synthesis process also involves the use of benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure has also been analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The compound has been evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines . Some of the compounds in the series showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 144–146 °C . The compound is a light yellow solid .Mechanism of Action
The mechanism of action of this compound involves inducing apoptosis and causing both S-phase and G2/M-phase arrests in cancer cells . This is based on further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-22-13(18(24)20-11-5-6-14-15(8-11)27-10-26-14)9-12-17(22)21-16-4-2-3-7-23(16)19(12)25/h2-9H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXSLUXEROCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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